2-Amino-2-(4-methoxyphenyl)butan-1-ol
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Overview
Description
2-Amino-2-(4-methoxyphenyl)butan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butane chain, with a methoxyphenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-methoxyphenyl)butan-1-ol can be achieved through several methods. One common approach involves the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Another method includes the reaction of primary amines with aldehydes or ketones, followed by reduction .
Industrial Production Methods
For industrial production, a dual catalyst system comprising cobalt and nickel oxide (Co-NiO) can be employed. This method involves dissolving 1-cyano-(4-methoxyphenyl)methylcyclohexanol in an organic solvent, followed by hydrogenation under controlled pressure and temperature conditions . The reaction is then quenched with concentrated hydrochloric acid, and the product is crystallized and purified.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-methoxyphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-(4-methoxyphenyl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-methoxyphenyl)butan-1-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as sphingosine kinase-2, affecting various cellular processes . The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
2-Amino-2-(4-methoxyphenyl)butan-1-ol can be compared with other similar compounds, such as:
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(4-Methoxyphenyl)-1-butanol
These compounds share structural similarities but differ in their functional groups and specific applications. For example, 4-(4-Methoxyphenyl)-1-butanol is used in the synthesis of dyes and pharmaceuticals, while 2-Methoxy-5-((phenylamino)methyl)phenol is utilized in the production of agrochemicals .
Properties
CAS No. |
756440-42-3 |
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Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-amino-2-(4-methoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-3-11(12,8-13)9-4-6-10(14-2)7-5-9/h4-7,13H,3,8,12H2,1-2H3 |
InChI Key |
HMFXOGQANAQNDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(C1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
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